Glycine, N-(2-hydroxybenzoyl)-, methyl ester
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Overview
Description
Preparation Methods
The synthesis of N-(2-Hydroxybenzoyl)glycine methyl ester typically involves the esterification of glycine with 2-hydroxybenzoic acid (salicylic acid) in the presence of a suitable catalyst. The reaction conditions often include the use of methanol as a solvent and an acid catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
N-(2-Hydroxybenzoyl)glycine methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Hydroxybenzoyl)glycine methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxybenzoyl)glycine methyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release glycine and 2-hydroxybenzoic acid, which can then participate in various biochemical processes. The hydroxyl group in the benzoyl moiety can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity .
Comparison with Similar Compounds
N-(2-Hydroxybenzoyl)glycine methyl ester can be compared with similar compounds such as:
Glycine methyl ester: A simpler ester derivative of glycine, used in peptide synthesis and other organic reactions.
N-(2-Methoxybenzoyl)glycine methyl ester: A similar compound with a methoxy group instead of a hydroxyl group, which can affect its reactivity and interactions.
The uniqueness of N-(2-Hydroxybenzoyl)glycine methyl ester lies in its hydroxyl group, which provides additional reactivity and potential for forming hydrogen bonds, making it useful in various research applications .
Properties
CAS No. |
55493-89-5 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 2-[(2-hydroxybenzoyl)amino]acetate |
InChI |
InChI=1S/C10H11NO4/c1-15-9(13)6-11-10(14)7-4-2-3-5-8(7)12/h2-5,12H,6H2,1H3,(H,11,14) |
InChI Key |
PXFSDQXXIDCRPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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